molecular formula C10H4ClIN2 B3034737 4-Chloro-6-iodoquinoline-3-carbonitrile CAS No. 214483-20-2

4-Chloro-6-iodoquinoline-3-carbonitrile

Cat. No. B3034737
CAS RN: 214483-20-2
M. Wt: 314.51 g/mol
InChI Key: XNFXSSJHMYBWJY-UHFFFAOYSA-N
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Description

4-Chloro-6-iodoquinoline-3-carbonitrile is a compound that is structurally related to various quinoline derivatives which have been studied for their potential biological activities. Although the specific compound 4-Chloro-6-iodoquinoline-3-carbonitrile is not directly mentioned in the provided papers, the related chemical structures and their syntheses, reactions, and properties can give insights into the characteristics of this compound.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and substitutions at different positions on the quinoline ring. For instance, the synthesis of 4-anilinoquinoline-3-carbonitriles involves condensation and cyclization reactions, followed by chlorination and substitution with anilines . Similarly, 4-chloroquinoline-3-carbaldehydes have been used as precursors for the synthesis of functionalized quinolines through palladium-catalyzed intramolecular C–N bond formation . These methods could potentially be adapted for the synthesis of 4-Chloro-6-iodoquinoline-3-carbonitrile by incorporating an iodine substituent at the appropriate step.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The paper discussing 4-anilinoquinoline-3-carbonitriles provides a homology model of EGF-R kinase, suggesting that the quinoline derivatives bind to the kinase in a manner similar to quinazoline-based inhibitors, with specific interactions at the Thr residue . This indicates that the cyano group at the 3-position plays a significant role in the binding affinity and specificity of these compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, which can be used to modify their structure and enhance their biological properties. The review paper on chloroquinoline-3-carbonitriles outlines several reactions involving the chloro and cyano substituents, which are key functional groups in the synthesis of biologically active compounds . These reactions include substitutions, cyclizations, and the formation of new heterocyclic systems, which could be relevant for the chemical manipulation of 4-Chloro-6-iodoquinoline-3-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. For example, 3-aryl-6-methoxyquinoline-4-carbonitriles exhibit high fluorescence and stability, which are properties that could be explored for 4-Chloro-6-iodoquinoline-3-carbonitrile in various applications . The presence of halogen atoms, such as chlorine and iodine, can also affect the reactivity, photophysical properties, and potential as a fluorescent dye or therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Chloro-6-iodoquinoline-3-carbonitrile is involved in various synthetic methods and chemical reactions that are pivotal in producing biologically active compounds. A comprehensive review by (Mekheimer et al., 2019) focuses on the synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, highlighting their significance in the field of organic chemistry.

Optoelectronic and Charge Transport Properties

The compound has been studied for its structural, electronic, optical, and charge transport properties. (Irfan et al., 2020) investigated three hydroquinoline derivatives, including variants of chloroquinoline-3-carbonitrile, using density functional theory (DFT). These studies contribute to understanding the multifunctional material properties of these compounds.

Chemical Reactivity

Research by (Ibrahim & El-Gohary, 2016) explored the chemical reactivity of related carbonitriles, leading to the synthesis of a variety of heterocyclic systems. This research is significant for understanding the reactivity and potential applications of these compounds in synthetic chemistry.

Inhibitors in Cancer Therapy

One of the key applications of 4-chloroquinoline-3-carbonitrile derivatives is in cancer therapy. (Tsou et al., 2005) developed derivatives that function as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases, showing potential in the treatment of cancer.

Cross-Coupling Reactions

The compound has been used in cross-coupling reactions to synthesize diarylquinolines with different aryl groups. (Tsvetkov et al., 2002) reported significant effects on the rate and yield of reactions, contributing to the synthesis of complex organic compounds.

Synthesis of Heterocyclic Systems

Research by (Gomaa, 2003) and (Mekheimer et al., 2008) focused on synthesizing new substituted cinnoline and benzo[h]cinnoline derivatives, indicating the versatility of chloroquinoline-3-carbonitriles in synthesizing diverse heterocyclic compounds.

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280, which advises wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

4-chloro-6-iodoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFXSSJHMYBWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1I)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-iodoquinoline-3-carbonitrile

Synthesis routes and methods

Procedure details

A mixture of 6 6-iodo-4-oxo-1,4-dihydro-quinoline-3-carbonitrile (example 14b) (100 g, 0.34 mol) in phosphorus oxychloride (300 mL) was refluxed under N2 for 7 h. After cooling, the solvent was removed by rotary evaporator and then by the oil pump. Sat. sodium bicarbonate (200 mL) and ice water were slowly added. The solid was collected by filtration, washed with sat. sodium bicarbonate, water and dried to obtain 4-chloro-6-iodo-quinoline-3-carbonitrile (58 g, 98%) as a yellow solid. LC-MS m/e 315 (MH+).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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